molecular formula C12H13N3O4S B14298949 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole CAS No. 116248-42-1

4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole

Cat. No.: B14298949
CAS No.: 116248-42-1
M. Wt: 295.32 g/mol
InChI Key: BRIXTKQXSTVPBV-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and two methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation.

Major Products

    Reduction of Nitro Group: 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-amino-1H-imidazole.

    Substitution Reactions: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Benzenesulfonyl)methyl]-1H-imidazole: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.

    1,2-Dimethyl-5-nitroimidazole: Lacks the benzenesulfonyl group, affecting its biological activity and applications.

    Benzenesulfonylmethylimidazole: Similar structure but without the nitro group, leading to different reactivity and applications.

Uniqueness

4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and nitro groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

116248-42-1

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-1,2-dimethyl-5-nitroimidazole

InChI

InChI=1S/C12H13N3O4S/c1-9-13-11(12(14(9)2)15(16)17)8-20(18,19)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

BRIXTKQXSTVPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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